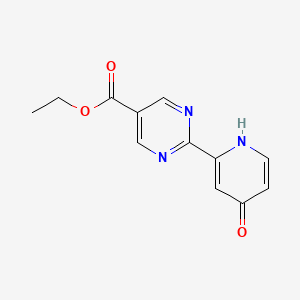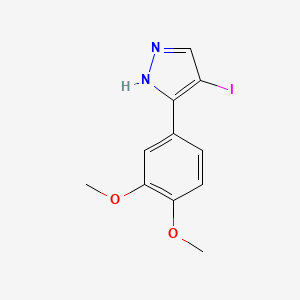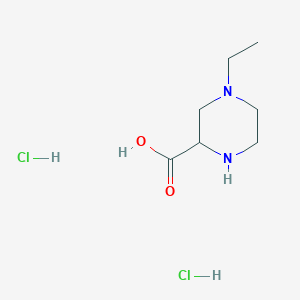
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group, an allyl group, and a pyrrolidine ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and allyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a base to form the tert-butyl carbamate.
Allylation: The allyl group can be introduced using allyl bromide or allyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C17H32N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C17H32N2O2/c1-7-10-19(16(20)21-17(4,5)6)15(14(2)3)13-18-11-8-9-12-18/h7,14-15H,1,8-13H2,2-6H3/t15-/m1/s1 |
InChI Key |
ZFQLEKIHOKKTDJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


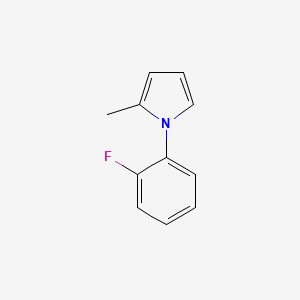
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
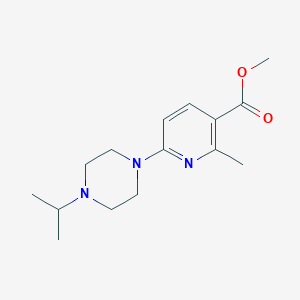

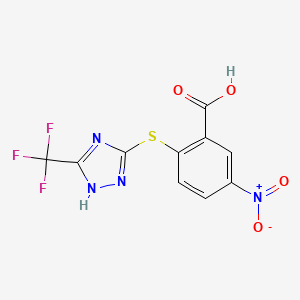
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
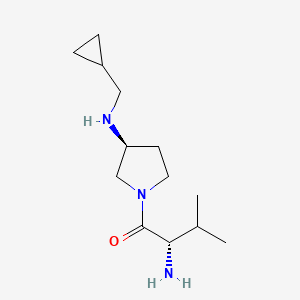
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
